molecular formula C17H13ClO4 B2368777 6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one CAS No. 331949-93-0

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one

Cat. No. B2368777
CAS RN: 331949-93-0
M. Wt: 316.74
InChI Key: KHYCCMHQWABAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one, also known as CDMCO, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer potential due to its ability to interfere with cancer cell growth and proliferation. Researchers have explored its impact on specific cancer types, such as breast, lung, and colon cancers. Mechanistically, it may inhibit key enzymes involved in tumor progression or induce apoptosis (programmed cell death) in cancer cells .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that this compound possesses anti-inflammatory effects by modulating inflammatory pathways. It could be a valuable candidate for developing novel anti-inflammatory drugs .

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and protects cells from oxidative stress. Oxidative damage contributes to aging, neurodegenerative diseases, and cardiovascular disorders. Researchers are investigating its potential as a natural antioxidant or as an ingredient in functional foods and supplements .

Neuroprotective Effects

The compound’s structure hints at possible neuroprotective properties. It may enhance neuronal survival, reduce neuroinflammation, and promote synaptic plasticity. These features make it relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Phytohormone Analog

Interestingly, this compound shares structural similarities with indole-3-acetic acid (IAA), a plant hormone derived from tryptophan. IAA regulates plant growth, development, and responses to environmental cues. Researchers are exploring whether this compound can mimic IAA’s effects or serve as a synthetic phytohormone .

Chemical Biology Probes

Scientists use compounds like this one as chemical probes to study biological processes. By selectively binding to specific targets (enzymes, receptors, or proteins), they gain insights into cellular pathways. Researchers can use it to unravel molecular mechanisms or validate drug targets .

properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-20-15-5-3-10(9-16(15)21-2)13-8-11-7-12(18)4-6-14(11)22-17(13)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCCMHQWABAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-(3,4-dimethoxyphenyl)-2H-chromen-2-one

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